molecular formula C10H16N4O3S2 B6102371 2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide

2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide

Cat. No.: B6102371
M. Wt: 304.4 g/mol
InChI Key: XRHGHGVIUNSTTL-UHFFFAOYSA-N
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Description

2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide is a synthetic organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring. The pyrrolidine-1-sulfonyl group is then introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as triethylamine. Finally, the 2-methylpropanamide moiety is attached via an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions, such as with lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amides or sulfonamides.

Scientific Research Applications

2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiadiazole groups are key to its binding affinity and specificity. These functional groups can form hydrogen bonds and other interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(pyrrolidine-1-sulfonyl)benzoic acid
  • 1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione

Uniqueness

2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide is unique due to its combination of a thiadiazole ring with a pyrrolidine sulfonyl group. This structure provides distinct chemical properties and biological activities compared to other similar compounds. The presence of the thiadiazole ring, in particular, offers additional sites for chemical modification and potential interactions with biological targets, enhancing its versatility in research and development.

Properties

IUPAC Name

2-methyl-N-(5-pyrrolidin-1-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S2/c1-7(2)8(15)11-9-12-13-10(18-9)19(16,17)14-5-3-4-6-14/h7H,3-6H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGHGVIUNSTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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